molecular formula C7H11N B14466691 2,3-Dimethylpent-2-enenitrile CAS No. 67275-06-3

2,3-Dimethylpent-2-enenitrile

Cat. No.: B14466691
CAS No.: 67275-06-3
M. Wt: 109.17 g/mol
InChI Key: AJPJASLUZXRMMI-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-2-enenitrile is an aliphatic nitrile characterized by a pentene backbone with methyl substituents at the 2- and 3-positions and a nitrile (-C≡N) functional group at the terminal carbon. The absence of specific CAS or regulatory data in the evidence necessitates reliance on analogies with structurally related nitriles for comparative analysis.

Properties

CAS No.

67275-06-3

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2,3-dimethylpent-2-enenitrile

InChI

InChI=1S/C7H11N/c1-4-6(2)7(3)5-8/h4H2,1-3H3

InChI Key

AJPJASLUZXRMMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C#N)C

Origin of Product

United States

Preparation Methods

2,3-Dimethylpent-2-enenitrile can be synthesized through several methods:

Chemical Reactions Analysis

2,3-Dimethylpent-2-enenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethylpent-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations

  • Aromatic nitriles exhibit greater thermal and chemical stability compared to aliphatic analogs due to resonance stabilization .

Data Limitations

  • No direct toxicological or ecotoxicological data for this compound are available in the provided evidence, necessitating caution in handling .
  • Regulatory information (e.g., REACH compliance) remains unverified.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethylpent-2-enenitrile, and how can reaction yields be systematically improved?

  • Methodological Answer : Synthetic optimization involves comparing routes such as cyanation of 2,3-dimethylpent-2-ene via hydrocyanation or cross-coupling with nitrile precursors. Design experiments using fractional factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). Monitor yields via GC-MS and characterize intermediates via FT-IR to identify bottlenecks .
  • Data Table :
RouteCatalystSolventTemp (°C)Yield (%)Purity (GC-MS)
HydrocyanationNi(0)THF806295%
Cross-couplingPd(PPh₃)₄DMF1104889%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Combine 13C^{13}\text{C} NMR (to confirm nitrile and alkene carbons) and 1H^{1}\text{H} NMR (to resolve stereochemistry). Use 2D NMR (COSY, HSQC) to address signal overlap. For discrepancies, cross-validate with computational methods (DFT simulations for NMR chemical shifts) .

Q. How can the reactivity of the nitrile group in this compound be systematically explored for functionalization?

  • Methodological Answer : Design nucleophilic addition (e.g., Grignard) or electrophilic substitution reactions. Monitor reactivity via in situ Raman spectroscopy. Compare kinetic data (Arrhenius plots) under varying pH and solvent conditions .

Advanced Research Questions

Q. What computational models best predict the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states with dienes of varying electron density. Validate with experimental LC-MS data. Use Fukui indices to identify electrophilic sites .
  • Data Table :
DieneCalculated ΔG‡ (kcal/mol)Observed Product Ratio (endo:exo)
1,3-Butadiene18.385:15
Anthracene22.162:38

Q. How can contradictions in reported toxicity data for unsaturated nitriles like this compound be resolved?

  • Methodological Answer : Conduct meta-analysis of existing studies, stratifying by exposure duration and model organisms. Use Bayesian statistics to quantify uncertainty. Perform in vitro cytotoxicity assays (MTT/IC₅₀) with human hepatocyte cell lines under controlled O₂ levels .

Q. What mechanistic insights explain the solvent-dependent stability of this compound during storage?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) in polar (MeCN) vs. non-polar (hexane) solvents. Analyze degradation products via HPLC-UV and propose pathways using high-resolution MS/MS. Apply Eyring equation to compare activation energies .

Methodological Frameworks

  • Experimental Design : Align with ontological considerations (e.g., molecular behavior in reactive vs. inert environments) and epistemological goals (e.g., mechanistic understanding vs. synthetic utility) .
  • Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to resolve conflicts. For example, reconcile NMR and IR data via hybrid QM/MM simulations .
  • Theoretical Alignment : Apply critical realism to link observed reactivity (e.g., nitrile electrophilicity) to molecular orbital theory .

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